5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a thiazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Pyridazine Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.
Substitution Reactions: The final compound is obtained by introducing the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and its thiazolopyridazine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-22-18-19(27-12)17(13-7-9-15(26-2)10-8-13)23-24(20(18)25)11-14-5-3-4-6-16(14)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIOGYDMPTDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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